molecular formula C8H8N2O B1599881 5-Methyl-1H-indazol-3-ol CAS No. 7364-26-3

5-Methyl-1H-indazol-3-ol

Cat. No. B1599881
CAS RN: 7364-26-3
M. Wt: 148.16 g/mol
InChI Key: GACMQQYUAANTJH-UHFFFAOYSA-N
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Description

“5-Methyl-1H-indazol-3-ol” is a chemical compound that belongs to the class of indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .


Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Structural Analysis

  • Supramolecular Structure : The study of NH-indazoles, including 3-methyl-1H-indazole, revealed their structures using X-ray crystallography and magnetic resonance spectroscopy. These compounds, including 5-Methyl-1H-Indazol-3-ol, demonstrate interesting supramolecular interactions and chirality, particularly in their crystalline forms (Teichert et al., 2007).

Material Science

  • Electrode Passivation : A study explored the use of 5-hydroxy-1H-indazole, a compound related to 5-Methyl-1H-Indazol-3-ol, for the effective passivation of high-voltage positive electrodes in batteries. This research indicates potential applications of similar indazole compounds in enhancing the performance of energy storage devices (Kang et al., 2014).

Synthesis of Novel Compounds

  • Creation of Fused Indazole Derivatives : The synthesis of new series of fused indazole derivatives, including 4,6-diaryl-4,5-dihydro-2H-indazol-3-ols, demonstrates the versatility of indazole compounds like 5-Methyl-1H-Indazol-3-ol in creating novel chemical structures with potential applications in various fields of chemistry and pharmacology (Gopalakrishnan et al., 2008).

Anticancer Research

  • Potential in Anticancer Drug Synthesis : Indazole derivatives, including those related to 5-Methyl-1H-Indazol-3-ol, have been studied for their anticancer activities. The synthesis and evaluation of these derivatives indicate the role of indazole compounds in developing new anticancer drugs (Saketi et al., 2020).

Antimalarial Drug Development

  • Inhibitors of Hemozoin Formation : Bis(indazol-3-ol) derivatives, structurally related to 5-Methyl-1H-Indazol-3-ol, have shown potential as antimalarial drugs by inhibiting the formation of hemozoin, a crucial process in the Plasmodium life cycle. This application showcases the therapeutic potential of indazole derivatives in infectious disease treatment (Alho et al., 2009).

Monoamine Oxidase Inhibitors

  • Treatment of Neurological Disorders : Indazole-carboxamides, related to 5-Methyl-1H-Indazol-3-ol, have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting their potential use in treating neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).

properties

IUPAC Name

5-methyl-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(11)10-9-7/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMQQYUAANTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467812
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indazol-3-ol

CAS RN

7364-26-3
Record name 1,2-Dihydro-5-methyl-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com

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